N-Benzylcinnamamide N-Benzylcinnamamide
Brand Name: Vulcanchem
CAS No.: 5100-00-5
VCID: VC4281681
InChI: InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+
SMILES: C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Molecular Formula: C16H15NO
Molecular Weight: 237.302

N-Benzylcinnamamide

CAS No.: 5100-00-5

Cat. No.: VC4281681

Molecular Formula: C16H15NO

Molecular Weight: 237.302

* For research use only. Not for human or veterinary use.

N-Benzylcinnamamide - 5100-00-5

Specification

CAS No. 5100-00-5
Molecular Formula C16H15NO
Molecular Weight 237.302
IUPAC Name (E)-N-benzyl-3-phenylprop-2-enamide
Standard InChI InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+
Standard InChI Key MPWRITRYGLHZBT-VAWYXSNFSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Benzylcinnamamide (C₁₆H₁₅NO, MW 237.30 g/mol) features a planar cinnamamide core (C₆H₅-CH=CH-CONH-) linked to a benzyl group. X-ray diffraction reveals a monoclinic unit cell with dimensions a = 12.4817 Å, b = 12.3107 Å, c = 8.5737 Å, and β = 94.2760° . The benzyl moiety tilts at 77.11° relative to the cinnamamide plane, creating a sterically hindered conformation that influences reactivity .

Table 1: Crystallographic Parameters

ParameterValue
Space groupP 1 21/c 1
Unit cell volume1314.3 ų
Z value4
R-factor0.040
Bond angle (C1-N1-C10)121.36°

Spectroscopic Profiling

Infrared spectroscopy identifies key functional groups:

  • N-H stretch: 3290 cm⁻¹ (amide A band)

  • C=O stretch: 1645 cm⁻¹ (amide I band)

  • C-N stretch: 1280 cm⁻¹

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO)

  • δ 6.72 (d, J = 15.6 Hz, 1H, CH=CHCO)

  • δ 4.52 (s, 2H, N-CH₂-C₆H₅)

Synthesis and Optimization

Appel Reaction Methodology

The optimized synthesis employs:

  • Reactants: Cinnamic acid (3.38 mmol), benzylamine (6.73 mmol)

  • Reagents: PPh₃ (3.74 mmol), BrCCl₃ (3.78 mmol)

  • Conditions: Reflux in CH₂Cl₂ for 14 hours

Table 2: Reaction Yield Analysis

ParameterValue
Molar ratio (acid:amine)1:2
Temperature40°C (reflux)
Isolated yield82%
Purity (HPLC)>98%

Crystallization Protocol

High-purity crystals form via slow evaporation from ether/hexane/CH₂Cl₂ (2:2:1 v/v) . The needle-like crystals exhibit melting points of 386–387 K, consistent with literature .

Physicochemical Properties

Solubility Profile

  • High solubility: Dichloromethane, ethanol (>50 mg/mL)

  • Moderate solubility: Acetone (20–30 mg/mL)

  • Low solubility: Water (<0.1 mg/mL)

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 453 K, with 95% mass loss by 673 K. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 387 K corresponding to melting .

Biological Activity and Applications

Anti-Biofilm Activity

In Vibrio harveyi models, N-benzylcinnamamide demonstrates:

  • Biofilm inhibition: 89% reduction at 10 μg/mL

  • Quorum sensing disruption: 75% decrease in bioluminescence

  • MIC values:

    • V. harveyi 1114: 12.5 μg/mL

    • V. harveyi BAA 1116: 10 μg/mL

Table 3: Comparative Antimicrobial Efficacy

CompoundMIC (μg/mL)Biofilm Inhibition (%)
N-Benzylcinnamamide10–12.589
α-Resorcylic acid100–12572
Streptomycin (control)595

Toxicity Assessment

Using the Karchesy toxicity criterion:

  • Brine shrimp LC₅₀: 1.2 mg/mL (classified as weakly toxic)

  • Selectivity index (SI): 120–150 (MIC/LC₅₀ ratio)

Mechanistic Insights

Molecular Interactions

Docking studies suggest the compound binds to V. harveyi’s LuxR-type receptor via:

  • π-π stacking between benzyl group and Phe162

  • Hydrogen bonding: Amide carbonyl with Arg102

Structure-Activity Relationships

  • Critical groups:

    • Benzyl moiety (hydrophobic interactions)

    • α,β-unsaturated amide (electrophilic reactivity)

  • Derivative optimization:

    • Methoxy substitution at C4′ improves potency by 30%

Industrial and Pharmaceutical Relevance

Challenges and Limitations

  • Poor aqueous solubility: Limits parenteral administration

  • Metabolic stability: Hepatic microsomal t₁/₂ = 23 minutes (human)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator